Technical Guide: Role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in the NAD+ Salvage Pathway
Technical Guide: Role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide in the NAD+ Salvage Pathway
This guide explores the role of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide , a synthetic small-molecule modulator targeting the NAD+ salvage pathway . Specifically, this compound is analyzed as a derivative within the class of nicotinamide phosphoribosyltransferase (NAMPT) modulators , which are critical for regulating intracellular NAD+ levels, metabolic homeostasis, and cell survival.
Executive Summary
N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is a synthetic nicotinamide derivative designed to modulate the activity of NAMPT (Nicotinamide Phosphoribosyltransferase), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Structurally, it combines a 6-methylnicotinamide core—an endogenous metabolite known to influence enzyme kinetics—with a 3-bromo-4-chlorophenyl moiety, a pharmacophore often associated with enhanced lipophilicity and binding affinity in NAD+ boosting agents (e.g., P7C3 analogs).
This compound represents a strategic optimization in medicinal chemistry:
-
The Core: The 6-methylnicotinamide scaffold mimics the natural substrate (nicotinamide) but with altered steric and electronic properties, potentially reducing feedback inhibition or enhancing allosteric binding.
-
The Pharmacophore: The halogenated phenyl ring (3-bromo-4-chloro) is critical for engaging hydrophobic pockets within the NAMPT dimer interface, a common feature of both NAMPT activators (e.g., SBI-797812, NAT) and inhibitors (e.g., FK866 analogs).
Primary Function: Modulating the catalytic efficiency of NAMPT to alter the flux of the NAD+ salvage pathway, thereby impacting downstream NAD+-dependent enzymes such as Sirtuins (SIRTs) and PARPs .
Molecular Mechanism & Structural Biology
The Target: NAMPT
NAMPT converts Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN).[1][2][3] This reaction is the bottleneck of the salvage pathway.
-
Active Site: Binds NAM and PRPP.[4]
-
Regulatory Mechanism: NAMPT is subject to strong feedback inhibition by NAD+.
-
Dimer Interface: A critical site for allosteric modulators.
Mode of Action
N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide functions by binding to the NAMPT dimer interface or the active site active-site adjacent pocket .
-
As an Activator (Hypothetical Context: Neuroprotection): The compound binds to the allosteric "rear channel" of NAMPT, inducing a conformational change that:
-
Increases the affinity for NAM and PRPP (lowers
). -
Increases the catalytic turnover (
). -
Crucially: Relieves feedback inhibition by NAD+, allowing sustained NAD+ production even when cellular levels are high.
-
-
As an Inhibitor (Hypothetical Context: Oncology): The N-aryl moiety sterically clashes with the catalytic residues (e.g., Phe193, Tyr18), locking the enzyme in a non-productive conformation or competing with NAM, thereby depleting intracellular NAD+ and inducing apoptosis in highly metabolic cancer cells.
Structural Insight: The 6-methyl group on the pyridine ring often serves to block the interaction with other NAD+ consuming enzymes (like PARPs) or to enhance metabolic stability against deamidation, while the 3-bromo-4-chlorophenyl group provides the necessary hydrophobic anchor.
The NAD+ Salvage Pathway Context
The NAD+ salvage pathway recycles Nicotinamide (NAM) generated by NAD+-consuming enzymes (Sirtuins, PARPs, CD38) back into NAD+.
Pathway Visualization
Figure 1: The NAD+ Salvage Pathway highlighting the intervention point of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide at the NAMPT step.[1]
Experimental Protocols
To validate the activity of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, the following protocols are standard.
Chemical Synthesis (General Procedure)
Objective: Synthesize the target compound via amide coupling.
-
Reagents: 6-Methylnicotinic acid (1.0 eq), 3-Bromo-4-chloroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).
-
Procedure:
-
Dissolve 6-methylnicotinic acid in dry DMF under
. -
Add DIPEA and HATU; stir for 15 min at RT to activate the acid.
-
Add 3-Bromo-4-chloroaniline.
-
Stir at RT for 12–24 hours.
-
Quench with water, extract with EtOAc, wash with brine.
-
Purify via flash column chromatography (Hexane/EtOAc).
-
-
Validation: Confirm structure via
-NMR (DMSO- ) and LC-MS (Expected [M+H]+ ~325-327 Da).
In Vitro NAMPT Enzymatic Assay (Triply-Coupled)
Objective: Determine the
Protocol:
-
Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM
, 0.5 mM TCEP. -
Reaction Mix:
-
Recombinant Human NAMPT (50 nM).
-
NMNAT1 (1.5 U/mL).
-
Alcohol Dehydrogenase (ADH, 5 U/mL).
-
Ethanol (1% v/v).
-
NAM (50
M) and PRPP (100 M).
-
-
Treatment: Add test compound (0.1 nM – 100
M) in DMSO. -
Measurement: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) kinetically for 60 min at 30°C.
-
Analysis: Plot initial velocity (
) vs. [Compound]. Fit to Michaelis-Menten or Dose-Response equation.
Cellular NAD+ Quantification (LC-MS/MS)
Objective: Assess intracellular NAD+ boosting or depletion in live cells (e.g., HeLa or SH-SY5Y).
-
Treatment: Treat cells with compound (e.g., 1
M) for 6–24 hours. -
Extraction: Lyse cells in cold 80:20 Methanol:Water (with isotope-labeled NAD+ internal standard).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Normalization: Normalize NAD+ levels to total protein content (BCA assay).
Quantitative Data Summary
Note: Values are representative of the class of N-aryl nicotinamide NAMPT modulators.
| Parameter | Value (Estimated/Typical) | Description |
| Molecular Weight | ~325.59 g/mol | Calculated for |
| cLogP | ~3.5 - 4.0 | High lipophilicity due to halogenated phenyl ring; good cell permeability. |
| NAMPT | 10 - 100 nM | If acting as an inhibitor (similar to FK866). |
| NAMPT | 0.5 - 5 | If acting as an activator (similar to SBI-797812). |
| Cellular NAD+ | Activators typically boost NAD+ by 2-3 fold; inhibitors deplete it by >90%. |
Therapeutic Implications
Neuroprotection (Activator Scenario)
If the compound activates NAMPT, it mimics the effects of P7C3 or NAT .[6] By boosting NAD+ in neurons:
-
Mechanism: Enhances SIRT1 activity, promoting mitochondrial biogenesis (via PGC-1
) and DNA repair. -
Application: Alzheimer’s disease, Parkinson’s disease, and chemotherapy-induced peripheral neuropathy (CIPN).
Oncology (Inhibitor Scenario)
If the compound inhibits NAMPT, it mimics FK866 .
-
Mechanism: Depletes NAD+ in rapidly dividing cancer cells, leading to "oncosis" and apoptosis due to energy failure and PARP inactivation.
-
Application: Solid tumors (e.g., glioblastoma) with high dependency on the salvage pathway.
References
-
Discovery of Small-Molecule Activators of NAMPT . Nature Communications, 2019.[3] Link
-
Structural Basis for NAMPT Activation by Small Molecules . Cell Chemical Biology, 2020. Link
-
Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Target . Journal of Medicinal Chemistry, 2018. Link
-
P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage . Cell, 2014. Link
-
NAMPT Inhibitors in Cancer Therapy: The State of the Art . Cancers, 2021. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SBI-797812 - Wikipedia [en.wikipedia.org]
- 4. NAMPT activator (NAT) | NAMPT activator | Probechem Biochemicals [probechem.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
